

# Technical Application Note: Comprehensive Analytical Characterization of (3-Aminophenoxy)acetic Acid

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## Compound of Interest

Compound Name: (3-Aminophenoxy)acetic acid

CAS No.: 6274-24-4

Cat. No.: B109077

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## Introduction & Scope

**(3-Aminophenoxy)acetic acid** (CAS: 6274-24-4) is a critical bifunctional intermediate used in the synthesis of peptide mimetics, agrochemicals, and coordination complexes.[1][2] Its structure features a benzene ring substituted at the meta position with an amino group ( $-\text{NH}_2$ ) and an oxyacetic acid moiety ( $-\text{O}-\text{CH}_2-\text{COOH}$ ).[2]

This unique substitution pattern imparts amphoteric properties, making analytical characterization challenging due to pH-dependent ionization states (zwitterionic behavior).[2] This guide provides a definitive protocol for the structural validation, impurity profiling, and quantitative assay of **(3-Aminophenoxy)acetic acid**, moving beyond generic "white powder" analysis to rigorous chemical scrutiny.[2]

## Chemical Identity[1][2][3][4][5][6][7]

- IUPAC Name: 2-(3-aminophenoxy)acetic acid[1][2]
- Molecular Formula:  $\text{C}_8\text{H}_9\text{NO}_3$ [1][2][3][4][5]
- Molecular Weight: 167.16 g/mol [1][2][4]

- Solubility Profile: Soluble in DMSO, dilute acid/base; limited solubility in water at neutral pH (isoelectric point).[2]

## Structural Elucidation (Identity)

Establishing the correct isomer (meta vs. para or ortho) and confirming the ether linkage is the first analytical gate.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The ether linkage ( $-O-CH_2-$ ) shifts the methylene protons significantly downfield compared to phenylacetic acid analogs.[2]

Protocol:  $^1H$ -NMR (400 MHz, DMSO- $d_6$ )

- Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO- $d_6$ . Ensure complete dissolution; sonicate if necessary.[2]
- Acquisition: 16 scans, 30° relaxation delay (to ensure accurate integration of acidic protons).
- Key Assignments (Expected Shifts):
  - $\delta$  12.9 ppm (Broad s, 1H): Carboxylic acid  $-COOH$ . [2] (Often invisible if wet).[2]
  - $\delta$  6.9 – 6.1 ppm (m, 4H): Aromatic ring protons.[2] Look for the meta-substitution pattern (typically a singlet at C2, two doublets at C4/C6, and a triplet at C5).[2]
  - $\delta$  5.1 ppm (Broad s, 2H): Amine  $-NH_2$ . [2]
  - $\delta$  4.55 ppm (s, 2H): Oxyacetic methylene  $-O-CH_2-COOH$ . [2] Note: This is the diagnostic peak.[2] If this appears at ~3.5 ppm, you have the C-alkylated impurity (phenylacetic acid derivative), not the O-alkylated product.[1]

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

- Diagnostic Bands:

- 3300–3400  $\text{cm}^{-1}$ : N–H stretching (primary amine doublet).[2]
- 2500–3000  $\text{cm}^{-1}$ : Broad O–H stretch (carboxylic acid dimer).[2]
- 1700–1730  $\text{cm}^{-1}$ : C=O stretch (carboxylic acid).[2]
- 1240  $\text{cm}^{-1}$ : C–O–C asymmetric stretch (Aryl alkyl ether).[2] Crucial for distinguishing from C-alkylated byproducts.

## Chromatographic Purity & Assay (HPLC-UV-MS)

### The Challenge: Amphoterism

**(3-Aminophenoxy)acetic acid** contains a basic aniline ( $\text{pK}_a \sim 4$ .[1][2]) and an acidic carboxyl group ( $\text{pK}_a \sim 3.5$ ).[2]

- At pH 7: It exists largely as a zwitterion, leading to poor retention and peak splitting on standard C18 columns.[2]
- Solution: Acidic Mobile Phase ( $\text{pH} < 2.5$ ).[2] This protonates the amine ( $-\text{NH}_3^+$ ) and keeps the acid neutral ( $-\text{COOH}$ ), ensuring the molecule behaves as a polar cation, which interacts predictably with modern polar-embedded phases.[2]

### HPLC Method Protocol

System: Agilent 1290 / Waters H-Class or equivalent.

Parameter	Condition	Rationale
Column	Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 $\mu$ m)	"Charged Surface Hybrid" particle resists dewetting in high aqueous phases and provides excellent peak shape for basic compounds at low pH.[1][2]
Mobile Phase A	0.1% Formic Acid in Water	Maintains pH ~2.7; compatible with MS detection.[1][2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier.[1][2]
Flow Rate	1.0 mL/min	Standard backpressure management.[1][2]
Gradient	0-2 min: 5% B (Isocratic) 2-15 min: 5% $\rightarrow$ 60% B 15-18 min: 95% B (Wash) 18-22 min: 5% B (Re-equilibration)	Low organic start required to retain the polar molecule.[1][2]
Detection	UV 215 nm (Amide/Acid) & 280 nm (Aromatic)	280 nm is specific for the aromatic ring; 215 nm captures trace aliphatic impurities.[1][2]
Column Temp	40°C	Improves mass transfer and peak sharpness.[1][2]

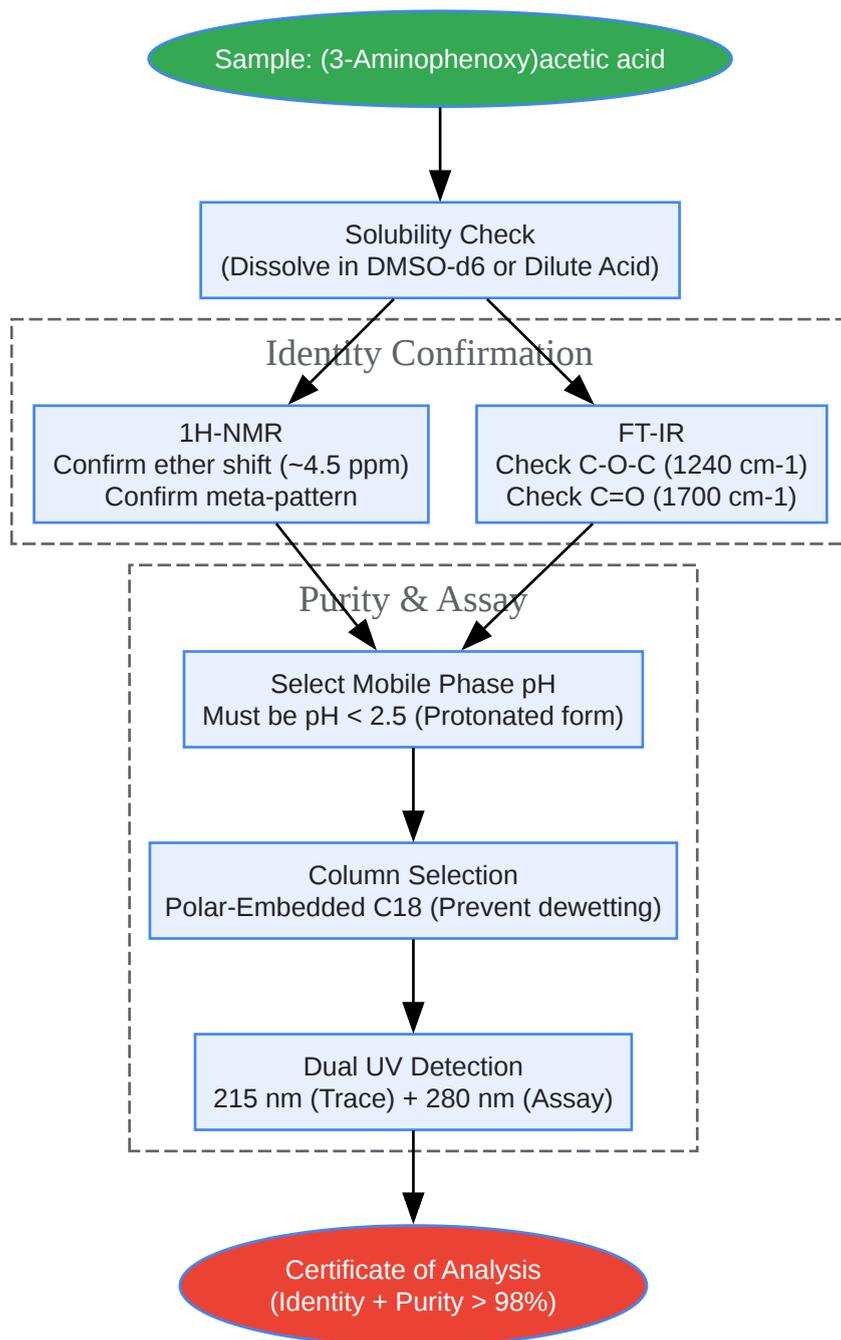
## Impurity Library

When analyzing synthesis batches, monitor for these specific impurities:

- 3-Aminophenol: Starting material.[2][4][6][7] (Rt ~ 3-4 min).
- Chloroacetic acid: Reagent.[2] (Rt ~ 1-2 min, low UV response, use 210 nm).
- (3-Nitrophenoxy)acetic acid: Precursor (if synthesized via nitro-reduction).[1][2] Late eluter due to nitro group lipophilicity.[2]

## Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this specific amphoteric molecule.



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Figure 1: Analytical Decision Matrix for Amphoteric Phenoxy Acids. This workflow prioritizes structural confirmation of the ether linkage before purity assessment.

## Physicochemical Profiling (pKa Determination)[1][2]

Understanding the ionization constants is vital for formulation and buffer selection.[2]

Protocol: Potentiometric Titration

- Equipment: Mettler Toledo T5 or Sirius T3.
- Solvent: Water (degassed, CO<sub>2</sub>-free) with 0.15 M KCl ionic strength adjuster.
- Procedure:
  - Weigh 3 mg of sample.[2]
  - Dissolve in minimal HCl (starting at pH ~1.5).[2]
  - Titrate with 0.1 M KOH up to pH 12.[2]
- Data Analysis: Look for two inflection points.
  - pKa 1 (~3.5): Deprotonation of Carboxylic Acid (–COOH → –COO<sup>–</sup>).[2]
  - pKa 2 (~4.2): Deprotonation of Anilinium ion (–NH<sub>3</sub><sup>+</sup> → –NH<sub>2</sub>).[2]
  - Note: The proximity of these pKa values creates a buffering region between pH 3 and 5, complicating standard LC separations without pH control.[2]

## References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 235515, **(3-Aminophenoxy)acetic acid**. [2] Retrieved from [\[Link\]](#)[1][2]
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## Sources

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